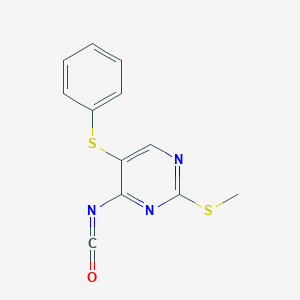
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)-: is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate or thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This can result in the inhibition or modification of enzyme activity, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine, 4-isocyanato-2,6-dimethyl-: Similar in structure but with different substituents, leading to variations in chemical properties and reactivity.
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(methylthio)-: Another related compound with different thio substituents.
Uniqueness
Pyrimidine, 4-isocyanato-2-(methylthio)-5-(phenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61727-15-9 |
|---|---|
Molecular Formula |
C12H9N3OS2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
4-isocyanato-2-methylsulfanyl-5-phenylsulfanylpyrimidine |
InChI |
InChI=1S/C12H9N3OS2/c1-17-12-13-7-10(11(15-12)14-8-16)18-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
XUEPUDUZQHTSMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N=C=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


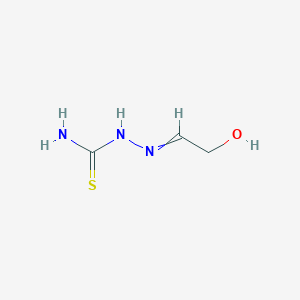
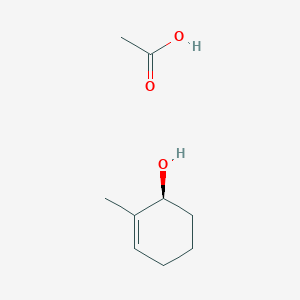
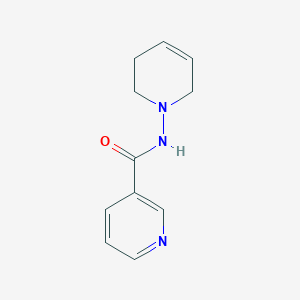
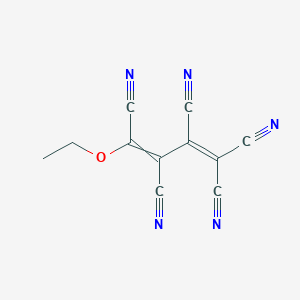
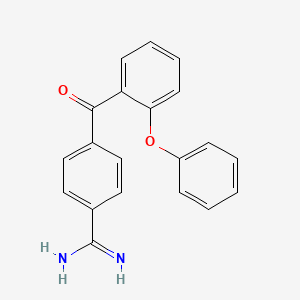
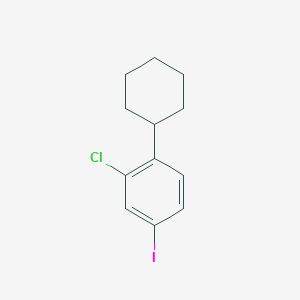
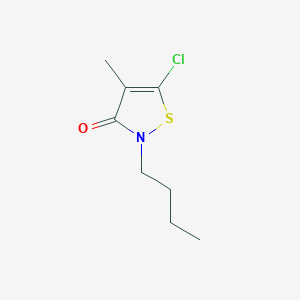

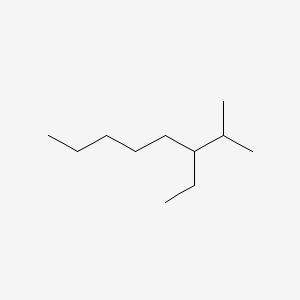
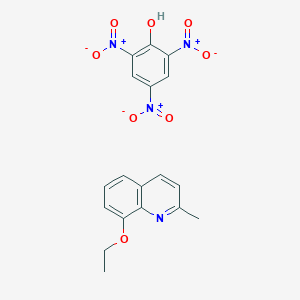
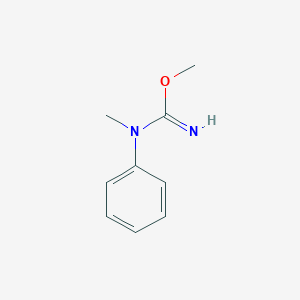
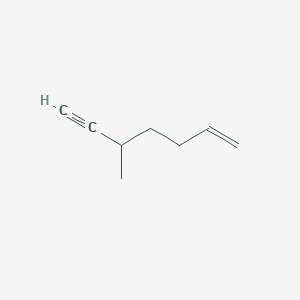
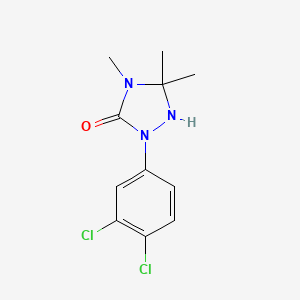
![6-Hydroxy-5-methyl-2-[(propan-2-yl)oxy]pyrimidin-4(3H)-one](/img/structure/B14551953.png)
